3-Pyridinepropanol
Overview
Description
Synthesis Analysis
The synthesis of various pyridine derivatives, including those related to 3-Pyridinepropanol, has been explored in several studies. Paper describes the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols with antioxidant properties, using a low-temperature aryl bromide-to-alcohol conversion. Paper reports a three-component synthesis yielding functionalized pyridines, which are suitable precursors for palladium-catalyzed reactions. Paper details the synthesis of N-(3-aminopropyl) derivatives of a tetraazamacrocycle containing pyridine, with high basicity and stability in copper(II) complexes. Paper presents a three-component bicyclization method to create a library of pyrano[2,3-b]pyridine analogues. Paper offers a synthesis method for 3-(dimethylboryl)pyridine, which forms a rigid cyclic tetramer. Paper develops a Rh(III) catalyzed synthesis of pyridines from oximes and alkynes. Paper utilizes pyridine-3-carboxylic anhydride (3-PCA) for the condensation of carboxylic acids and alcohols. Paper synthesizes 3-Pyridylacetonitrile and 4-Pyridylacetonitrile by cyanation of bromo methyl pyridines. Lastly, paper synthesizes coordination polymers with 3-pyridinepropionic acid, and paper prepares a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents.
Molecular Structure Analysis
The molecular structures of pyridine derivatives have been characterized using various techniques. Paper employs FTIR, FT-Raman, NMR, and DFT computations to distinguish the synthesized molecules 3-Pyridylacetonitrile and 4-Pyridylacetonitrile. The study includes an analysis of vibrational modes, hyperpolarizability, polarizability, and dipole moment to assess the nonlinear optical (NLO) response. Paper describes the unique structural feature of 3-(dimethylboryl)pyridine forming a tetramer with a 1,2-alternate conformation. Paper reports the crystal structures of coordination polymers with 3-pyridinepropionic acid, showing different coordination geometries for Ag(I), Cu(II), and Zn(II) centers. Paper provides X-ray diffraction data for 3-hydroxy-2-methyl-4-pyridinone derivatives, revealing bond lengths and angles.
Chemical Reactions Analysis
The reactivity of pyridine derivatives has been studied in various contexts. Paper examines the reactivity of synthesized pyridinols toward peroxyl radicals, finding some to be highly effective antioxidants. Paper investigates the steric effects in scrambling reactions of 3-(dimethylboryl)pyridine oligomers, revealing different reaction conditions and mechanisms compared to other borylpyridines. Paper demonstrates the use of 3-PCA as a reagent for condensation reactions, simplifying the synthesis of carboxylic esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are explored in several papers. Paper notes that the basicities of pyridinols approach physiological pH with increasing electron density in the ring and that some pyridinols are indefinitely stable to air oxidation. Paper discusses the high overall basicity of synthesized tetraazamacrocycles and their complexation behavior with various metal ions. Paper calculates the HOMO-LUMO gap and thermodynamic parameters, and maps the molecular electrostatic potential (MESP) to understand charge distribution. Paper studies the importance of hydrogen bonding in the solubility and stability of 3-hydroxy-2-methyl-4(1H)-pyridinones.
Scientific Research Applications
OLED Applications
3-Pyridinepropanol derivatives have been effectively utilized in the field of optoelectronics, particularly in the development of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). The construction of bipolar host materials using derivatives of 3-Pyridinepropanol has shown promise in enhancing the performance and efficiency of OLEDs. The manipulation of electronic parameters through structural variations in these materials has led to the creation of high-efficiency blue, green, and white PhOLEDs with significant operational stability and low-efficiency roll-off, indicating their potential for practical applications in display and lighting technologies (Li et al., 2016).
Water Purification
The degradation of pyridine, a nitrogen heterocyclic compound, in drinking water has been a focus of scientific research, with 3-Pyridinepropanol derivatives playing a role in this process. The use of a dielectric barrier discharge (DBD) system, which incorporates 3-Pyridinepropanol derivatives, has shown effectiveness in removing pyridine from drinking water. This approach leverages the strong oxidizing power of ozone and hydroxyl radicals produced by the DBD system, leading to the formation of various degradation products. The comprehensive analysis of these degradation mechanisms provides valuable insights for the treatment of nitrogen heterocyclic compounds in water and highlights the potential of 3-Pyridinepropanol derivatives in environmental applications (Li et al., 2017).
Antimalarial Activity
3-Pyridinepropanol has been instrumental in synthesizing oxygenated analogues of marine 3-alkylpyridine alkaloids. These analogues exhibit promising antimalarial activity, with some compounds significantly reducing parasitaemia. The selectivity index of these compounds suggests their potential as a novel class of substances for treating malaria, underlining the medicinal relevance of 3-Pyridinepropanol in the development of new therapeutic agents (Hilário et al., 2011).
Complex Formation and Catalysis
Research into the complex formation of 3-Pyridinepropanol with various metals has opened new avenues in the field of coordination chemistry and catalysis. The formation of Cu(II) halido complexes with 3-Pyridinepropanol and its structural analysis have provided insights into the coordination geometry and weak interactions within these complexes. These findings have implications for the synthesis of novel materials and catalytic applications, highlighting the versatile role of 3-Pyridinepropanol in inorganic chemistry (Lah & Leban, 2010).
Spectroscopic and Quantum Chemical Studies
The characterization of compounds like 3-Pyridinepropanol through spectroscopic and quantum chemical studies has provided detailed insights into their structural and electronic properties. These studies have facilitated a deeper understanding of the vibrational modes, electronic transitions, and charge density distributions of these compounds, contributing to advancements in fields like nonlinear optics and drug design (Reddy et al., 2019).
Safety And Hazards
When handling 3-Pyridinepropanol, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
3-pyridin-3-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGAIMFLQLPTKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022198 | |
Record name | 3-(3-Pyridyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinepropanol | |
CAS RN |
2859-67-8 | |
Record name | 3-Pyridinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2859-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinepropanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(3-Pyridyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-pyridyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.